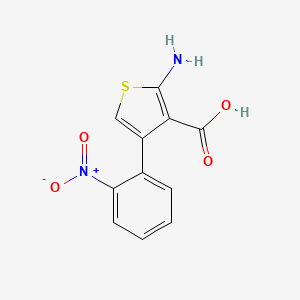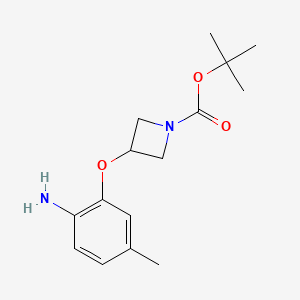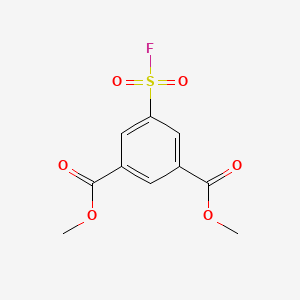
2-Amino-5-(cyclopropylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(cyclopropylmethoxy)benzamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It belongs to the class of benzamide derivatives, which are known for their diverse biological and pharmacological activities. Benzamides are widely used in various fields, including medicine, agriculture, and industry .
Méthodes De Préparation
The synthesis of 2-Amino-5-(cyclopropylmethoxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the reduction of 2-nitro-3-methyl benzoic acid, followed by chlorination, esterification, and ammonolysis reactions . This multi-step process is suitable for industrial production due to its high yield and mild reaction conditions.
Analyse Des Réactions Chimiques
2-Amino-5-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: Direct condensation with carboxylic acids and amines can form amide bonds.
Common reagents used in these reactions include Lewis acids, reducing agents like hydrogen or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-5-(cyclopropylmethoxy)benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-5-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives are known to bind to zinc ions in histone deacetylase (HDAC) enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells. The compound’s antioxidant and antibacterial activities are attributed to its ability to scavenge free radicals and inhibit bacterial growth .
Comparaison Avec Des Composés Similaires
2-Amino-5-(cyclopropylmethoxy)benzamide can be compared with other benzamide derivatives, such as:
2-Amino-5-bromobenzamide: This compound has similar structural features but contains a bromine atom instead of a cyclopropylmethoxy group.
2,3-Dimethoxybenzamide: This derivative has methoxy groups at the 2 and 3 positions, providing different chemical and biological properties.
3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group at the 3 position and a methyl group at the 2 position, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other benzamide derivatives.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-amino-5-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C11H14N2O2/c12-10-4-3-8(5-9(10)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14) |
Clé InChI |
QTGQDDFHJRVEMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=C(C=C2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)




![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)



